molecular formula C12H12N4 B13101989 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine CAS No. 880361-85-3

2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No.: B13101989
CAS No.: 880361-85-3
M. Wt: 212.25 g/mol
InChI Key: DWWFGJSENPKTIE-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 880361-85-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its tetrahydropyrido[4,3-d]pyrimidine core is a privileged structure that serves as a key building block for developing potent inhibitors against several critical biological targets. Research highlights its application in the design of novel Valosin-containing protein (VCP/p97) inhibitors, which induce endoplasmic reticulum stress and apoptosis in acute myeloid leukemia (AML) cells . This scaffold is also recognized as a new active core for human topoisomerase II (Topo II) inhibitors, a validated target for cancer treatment, with derivatives showing promising inhibitory and antiproliferative activities . Furthermore, optimized derivatives of this core structure have been investigated as highly selective PI3Kδ inhibitors for potential application in treating B cell-mediated autoimmune diseases and leukocyte malignancies . With a molecular formula of C12H12N4 and a molecular weight of 212.25 g/mol, this compound is intended for research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

880361-85-3

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C12H12N4/c1-4-13-5-2-9(1)12-15-8-10-7-14-6-3-11(10)16-12/h1-2,4-5,8,14H,3,6-7H2

InChI Key

DWWFGJSENPKTIE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Synthesis

  • Starting Materials:

    • N-methyl-4-piperidone
    • Ethyl cyanoacetate
    • Elemental sulfur
    • Morpholine as base catalyst
    • Ethanol as solvent
  • Procedure:
    These components are refluxed in ethanol with morpholine for 1–2 hours to afford a key intermediate thiophene-containing compound via the Gewald reaction, which involves the formation of a substituted thiophene ring from ketones, cyanoacetates, and sulfur.

  • Subsequent Steps:

    • The intermediate is converted to iminoester derivatives by refluxing in triethylorthoformate or triethylorthoacetate.
    • Hydrazine hydrate treatment induces cyclization to yield the tetrahydropyrido[4,3-d]pyrimidine core.
    • Finally, condensation with various aromatic aldehydes introduces the 2-substituent (e.g., pyridin-4-yl) via imine formation.
  • Yields and Characterization:
    The Gewald reaction intermediate is obtained in high yield (~85%). Subsequent steps provide the target compounds with yields ranging from 64% to 87%. Characterization includes IR (N–H, C=O, C=N stretches), 1H-NMR (imine proton signals at δ ~9.2–10.2 ppm), and mass spectrometry confirming molecular ions and isotopic patterns for halogenated derivatives.

Step Reagents/Conditions Product Yield (%) Key Spectral Features
1 N-methyl-4-piperidone, ethyl cyanoacetate, S, morpholine, EtOH, reflux 1–2 h Gewald intermediate 85 IR: 3344, 3254 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O)
2 Triethylorthoformate/triethylorthoacetate, reflux 2–4 h Iminoeseter derivatives Not specified Oily products, characterized by NMR
3 Hydrazine hydrate, EtOH, stir 1–2 h Cyclized tetrahydropyrido[4,3-d]pyrimidine Not specified IR: N–H and C=O stretches; NMR: methyl singlet at δ=2.20 ppm
4 Aromatic aldehydes, glacial acetic acid, EtOH, reflux 12 h Final substituted compounds 64–87 IR: C=O and C=N; NMR: imine proton δ=9.2–10.2 ppm

One-Pot Multi-Component Condensation with Ionic Liquid Catalysis

  • Catalyst: Brønsted acidic ionic liquid [H-NMP]+[HSO4]−
  • Reactants: Aromatic aldehyde, 2-thiobarbituric acid, ammonium acetate, water
  • Method: Ultrasonic irradiation facilitates a one-pot, four-component condensation reaction. The process involves Knoevenagel condensation, Michael addition, cyclization, and dehydration steps leading to the tetrahydropyrido[4,3-d]pyrimidine derivatives.

  • Advantages:

    • Economical and environmentally friendly
    • Short reaction times
    • High yields
    • Easy workup
  • Limitations:
    Some substrates (e.g., certain aldehydes) gave only trace products even after extended reaction times.

Alternative Approaches and Notes

  • Cyclization of substituted pyridines containing functional groups at positions 2 and 3 can also yield pyrido[4,3-d]pyrimidine derivatives.
  • Functionalized pyrimidines serve as common starting materials for annelation of the pyridine cycle, allowing introduction of diverse substituents.
  • Hydrazine-mediated cyclization and condensation with aromatic aldehydes remain key steps to introduce the 2-(pyridin-4-yl) substituent.
Method Key Reagents Conditions Advantages Yields Notes
Gewald Reaction + Cyclization N-methyl-4-piperidone, ethyl cyanoacetate, S, morpholine, hydrazine hydrate, aromatic aldehydes Reflux in EtOH, 1–12 h High yield, well-characterized intermediates 64–87% Widely used; allows various substitutions
One-Pot Multi-Component (Ultrasonic + Ionic Liquid) Aromatic aldehyde, 2-thiobarbituric acid, ammonium acetate, [H-NMP]+[HSO4]− Ultrasonic irradiation, water solvent Eco-friendly, rapid, high yield High, but substrate-dependent Limited substrate scope for some aldehydes
Cyclization of Functionalized Pyridines Substituted pyridines with functional groups at 2,3 positions Varies Enables structural diversity Moderate to high Requires functionalized pyrimidine precursors
  • The Gewald-based synthesis route produces intermediates and final products with clear IR signals for N–H, C=O, and C=N groups, confirming successful cyclization and substitution.
  • 1H-NMR data show characteristic singlets for imine protons (9.2–10.2 ppm) and methyl groups on the pyrimidine ring (around 2.2–2.6 ppm), supporting structural assignments.
  • Mass spectrometry confirms molecular weights and isotopic patterns, especially for halogenated derivatives, validating the substitution pattern.
  • The ultrasonic ionic liquid method offers a green chemistry approach with excellent yields and short reaction times, although some substrates show low reactivity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. This makes it a candidate for further development as a chemotherapeutic agent.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against several bacterial strains, indicating potential use as an antibiotic. Its mechanism appears to involve disruption of bacterial cell membrane integrity.

Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. Research involving animal models of neurodegenerative diseases has shown that it can reduce oxidative stress and inflammation in neural tissues. This property positions it as a potential therapeutic agent for conditions such as Alzheimer's disease.

Materials Science Applications

Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and durability, making it suitable for applications in coatings and composites.

Nanomaterials
The compound can also serve as a precursor for the synthesis of nanomaterials. Its unique structure allows for the formation of nanoparticles that exhibit interesting electronic and optical properties. These nanoparticles have potential applications in sensors and as drug delivery systems.

Research Tool Applications

Biological Assays
In research settings, this compound is employed as a reference compound in biological assays to evaluate the efficacy of new drugs. Its known biological activities provide a benchmark for comparing the effects of novel compounds.

Chemical Probes
The compound can function as a chemical probe in biochemical studies aimed at understanding cellular processes. Its ability to interact with specific biological targets makes it valuable for elucidating mechanisms of action in various biological pathways.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer agents, antibiotics, neuroprotective agentsCell apoptosis induction; bacterial growth inhibition; reduced oxidative stress
Materials SciencePolymer synthesis; nanomaterial developmentEnhanced material properties; novel electronic applications
Research ToolBiological assays; chemical probesBenchmarking new drugs; elucidating biological mechanisms

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Ring Modifications
Substituent Effects on Activity and Selectivity
  • Phenyl Sulfonamide Derivatives : Addition of substituted phenyl sulfonamide groups at the 2-position of pyrido[4,3-d]pyrimidines improves CaMKII inhibition (IC₅₀: 0.8–15 nM) by enhancing hydrogen bonding with the kinase’s ATP-binding pocket .
  • Pyrrolidine-3-Amine Substituents : Replacing a phenyl group with pyrrolidine-3-amine in PI3Kδ inhibitors (e.g., CDZ173) increases isoform selectivity (>1000-fold vs. PI3Kα/β) and improves metabolic stability .
  • N-Acetylated Pyrido Moieties : Critical for BET bromodomain binding; removal reduces affinity by >10-fold .

Table 2: Selectivity Profiles of Representative Derivatives

Compound Target Selectivity vs. Isoforms/Off-Targets Potency (IC₅₀/Kd)
2-(Pyridin-4-YL)-THPP CaMKII >100-fold vs. PKA, PKC 3.2 nM
CDZ173 (PI3Kδ inhibitor) PI3Kδ >1000-fold vs. PI3Kα/β/γ 0.6 nM
BET-BDII Thieno Derivatives BRD3 BDII 5–10-fold vs. BDI 50 nM

Biological Activity

2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, focusing on its antitumor properties, interactions with various molecular targets, and overall therapeutic potential.

Chemical Structure and Properties

The compound features a unique pyrido[4,3-d]pyrimidine core that is essential for its biological activity. Its molecular formula is C12H13N4C_{12}H_{13}N_4 with a molecular weight of approximately 213.26 g/mol. The presence of the pyridine ring contributes to its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antitumor effects. For instance, a series of compounds were evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR) kinase activity. One notable compound showed an IC50 value of 13 nM against EGFR L858R/T790M mutations, highlighting the potential of this scaffold in targeting specific cancer types .

Table 1: Antitumor Activity of Pyrido[4,3-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
A1NCI-H1975>50EGFR Inhibition
A5A549>50EGFR Inhibition
B2NCI-H4600.297Enhanced cytotoxicity
B9A5490.440Improved activity

The mechanism by which these compounds exert their biological effects often involves the inhibition of key signaling pathways associated with tumor growth and survival. For example, compounds containing the pyrido[4,3-d]pyrimidine scaffold have been found to inhibit tyrosine kinases, which play critical roles in cancer cell proliferation and metastasis .

Other Biological Activities

In addition to antitumor properties, pyrido[4,3-d]pyrimidines have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain compounds have been reported to reduce inflammation in various models .
  • Antiviral Properties : Research indicates potential efficacy against viruses such as Zika virus and Dengue virus .

Case Studies

  • Anticancer Efficacy : A study evaluated several pyrido[4,3-d]pyrimidine derivatives against various cancer cell lines. Compounds with specific substitutions on the pyridine ring demonstrated improved selectivity and potency against resistant cancer cells.
  • In Vivo Studies : Animal models treated with selected derivatives displayed reduced tumor growth compared to control groups. The mechanism involved apoptosis induction in cancer cells through activation of caspase pathways.

Q & A

Q. What are common synthetic routes for 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example:

Bromination : Start with a tetrahydropyridine precursor (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) and brominate at the methyl group to introduce reactivity .

Cyclization : React the brominated intermediate with nucleophiles like cyanide or amines to form the pyrido[4,3-d]pyrimidine core.

Functionalization : Introduce the pyridin-4-yl moiety via Suzuki-Miyaura coupling or direct substitution, depending on halogen availability .

Q. Example Reaction Table :

StepReagents/ConditionsIntermediateYieldReference
BrominationBr₂, CHCl₃, 0°C → RT6-Bromomethyl derivative75%
CyclizationKCN, DMF, 80°CPyrido[4,3-d]pyrimidine core62%
CouplingPyridin-4-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃Target compound58%

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Use a combination of NMR , X-ray crystallography , and mass spectrometry :

  • ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., δ 8.5 ppm for pyridin-4-yl protons) .
  • X-ray : Resolve the bicyclic framework and substituent geometry (e.g., bond angles: C2–N2–H24 = 117.1°) .
  • HRMS : Confirm molecular formula (e.g., C₁₅H₁₅N₄⁺ requires m/z 259.1184) .

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

Methodological Answer: Focus on core modifications and substituent diversity :

  • Core : Replace the tetrahydropyrido ring with thieno or cyclopenta fused systems to alter rigidity .
  • Substituents : Vary the pyridin-4-yl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe) groups .

Q. SAR Design Table :

Modification TypeExample SubstituentBiological ImpactReference
Pyridin-4-yl replacementThieno[3,2-d]pyrimidineEnhanced antimicrobial activity
Electron-withdrawing4-Cl-Pyridin-4-ylIncreased kinase inhibition

Q. How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Address variables in assay design and compound purity :

Purity Verification : Use HPLC (≥98% purity) to rule out impurities affecting results .

Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

Control Experiments : Compare with structurally similar analogs to isolate functional group effects .

Case Study : In antimicrobial testing, analogs with a 7-benzyl group showed moderate activity (MIC = 32 µg/mL), while unsubstituted derivatives were inactive, highlighting substituent dependency .

Q. What analytical challenges arise in assessing the purity of this compound?

Methodological Answer: Key challenges include isomer separation and residual solvent detection :

  • HPLC : Use a C18 column with gradient elution (water:acetonitrile, 0.1% TFA) to resolve regioisomers .
  • GC-MS : Detect residual DMF or THF (common in synthesis) with limits ≤0.1% .

Q. What strategies enable site-selective functionalization of the pyrido[4,3-d]pyrimidine core?

Methodological Answer: Leverage directed metalation or cross-coupling :

  • Directed Metalation : Use LDA to deprotonate C-7, then react with electrophiles (e.g., aldehydes) .
  • Suzuki Coupling : Install aryl groups at C-2 using boronic acids (e.g., 4-methoxyphenyl) .

Q. How should safety protocols be adapted for handling this compound?

Methodological Answer: Follow OSHA GHS guidelines :

  • PPE : Wear nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., bromination) .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Q. What crystallographic data are available for related pyrido-pyrimidine derivatives?

Methodological Answer: PubChem and crystallography databases provide unit cell parameters and hydrogen-bonding networks :

  • Example : 4,5,8a-Triphenylperhydropyrimido[4,5-d]pyrimidine-2,7-dione monohydrate crystallizes in triclinic P-1 with Z = 2 .

Q. What protocols are recommended for evaluating in vitro bioactivity?

Methodological Answer: Standardize cell-based assays :

  • Antimicrobial : Broth microdilution (CLSI guidelines), 24–48 h incubation .
  • Kinase Inhibition : Use ATP-Glo™ assay with IC₅₀ determination .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer: Employ QSAR and molecular docking :

  • ADMET Prediction : Use SwissADME to estimate logP (≈2.1) and CYP450 interactions .
  • Target Binding : Dock the compound into kinase active sites (e.g., EGFR) using AutoDock Vina .

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